氨基丙二酸

描述

Aminomalonic acid is a naturally occurring, non-proteogenic amino acid first detected in alkaline hydrolysates of proteins in 1984 . It has been isolated from proteins in Escherichia coli cultures and human atherosclerotic plaques . The compound is known for its potential calcium-binding properties due to the malonic acid moiety .

科学研究应用

氨基丙二酸在科学研究中有几种应用:

作用机制

氨基丙二酸的作用机制涉及它在α-氨基酸合成中的前体作用。 氨基丙二酸的脱羧反应生成平面中间体,然后进行对映选择性质子化 . 该过程通过非共价相互作用得以促进,包括氨基丙二酸中定制的苯甲酰胺基团与手性酸催化剂之间的氢键、π–π相互作用和色散力 .

生化分析

Biochemical Properties

Aminomalonic acid acts as a strong inhibitor of L-asparagine synthetase from Leukemia 5178Y/AR and mouse pancreas in vitro . This suggests that Aminomalonic acid can interact with enzymes such as L-asparagine synthetase, potentially altering their activity and influencing biochemical reactions .

Cellular Effects

For instance, it could impact cell signaling pathways, gene expression, and cellular metabolism that involve L-asparagine synthetase .

Molecular Mechanism

The molecular mechanism of Aminomalonic acid primarily involves its inhibitory action on L-asparagine synthetase . It may exert its effects at the molecular level through binding interactions with this enzyme, leading to its inhibition . This could result in changes in gene expression and other downstream effects .

Metabolic Pathways

Aminomalonic acid is involved in metabolic pathways as an endogenous metabolite

准备方法

合成路线和反应条件

氨基丙二酸可以通过多种方法合成。 一种值得注意的方法涉及氨基丙二酸酯的脱羧反应,该反应通过取代引入侧链 . 另一种方法是在霍夫曼-莫斯特反应条件下对N-乙酰氨基丙二酸衍生物进行电化学脱羧 . 该过程涉及在水性介质中无需任何添加碱的阳极脱羧-分子内醚化 .

工业生产方法

化学反应分析

反应类型

氨基丙二酸经历各种化学反应,包括:

脱羧反应: 该反应是氨基丙二酸合成α-氨基酸的核心.

常用试剂和条件

脱羧反应: 由手性螺环磷酸催化,通常在醚溶液中.

取代反应: 利用氨基丙二酸酯和各种亲核试剂.

主要产物

相似化合物的比较

属性

IUPAC Name |

2-aminopropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c4-1(2(5)6)3(7)8/h1H,4H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINBYESILADKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147777 | |

| Record name | Aminomalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminomalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1068-84-4 | |

| Record name | Aminomalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminomalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropanedioic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminomalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminomalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminomalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Aminomalonic acid acts as a potent in vitro inhibitor of L-asparagine synthetase, an enzyme crucial for asparagine synthesis. [] This inhibition is formally competitive with L-aspartic acid, suggesting Ama occupies the enzyme's active site. [] This interaction disrupts asparagine synthesis, potentially impacting cellular processes dependent on this amino acid. []

A: While a strong in vitro inhibitor, unmodified Ama proves ineffective in vivo. [] This is likely due to its inherent instability and rapid metabolism within the body, preventing it from reaching its target enzyme in sufficient concentrations. []

A: Researchers are investigating "prodrug" approaches, designing precursors that can be metabolized into Ama in vivo. [] These precursors, like the diamide, diester, and keto acid forms, aim to overcome Ama's instability and enhance delivery to L-asparagine synthetase. []

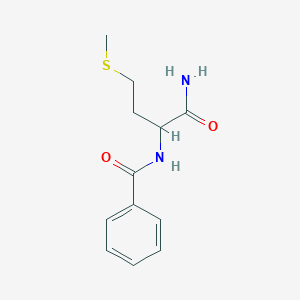

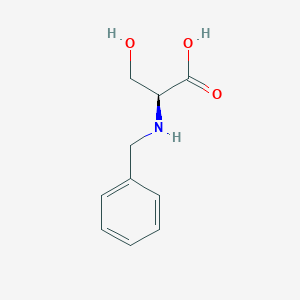

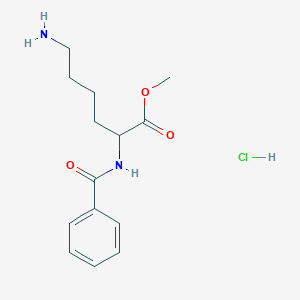

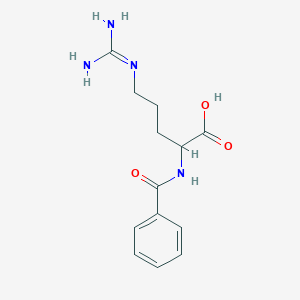

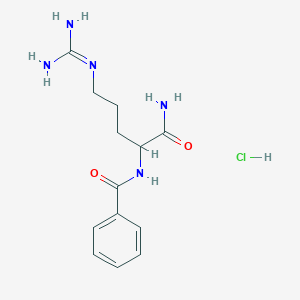

ANone: Aminomalonic acid, with the molecular formula C3H5NO4 and a molecular weight of 119.08 g/mol, is characterized by a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and another carboxyl group (-COOH). This structure distinguishes it as the α-amino acid analogue of malonic acid.

A: Aminomalonic acid exhibits a tendency to decarboxylate upon heating. [] This thermal instability is influenced by the presence of other compounds. For instance, while aminomalonic acid alone decarboxylates between 112-138°C, its complex with β-alanine undergoes this reaction at a slightly lower temperature range (115-133°C). [] This highlights the impact of chemical environment on Ama's stability.

A: Interestingly, aminomalonic acid demonstrates selective complex formation with specific amino acids. [] While it doesn't form complexes with α-alanine, dl-α-amino-n-butyric acid, or several others, it readily forms a stable 1:1 solid complex with β-alanine. []

A: While aminomalonic acid itself might not be directly employed as a catalyst, its decarboxylation reaction catalyzed by serine hydroxymethyltransferase is noteworthy. Contrary to initial findings, this reaction proceeds stereospecifically. [, ] The newly introduced hydrogen in the glycine product occupies the 2-pro-S position, suggesting the pro-R carboxy group is preferentially removed. []

A: While the provided abstracts do not detail specific computational studies, the structure-activity relationships of Ama derivatives, particularly in the context of L-asparagine synthetase inhibition and sweet taste perception, are active research areas. [, ] These studies could involve computational modeling to understand and predict the activity of novel Ama analogues.

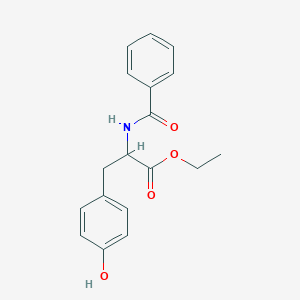

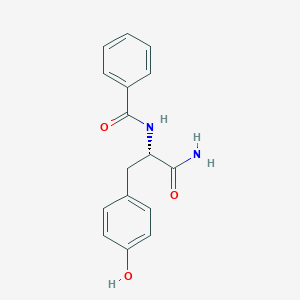

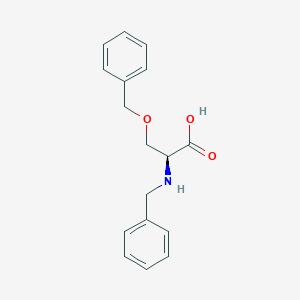

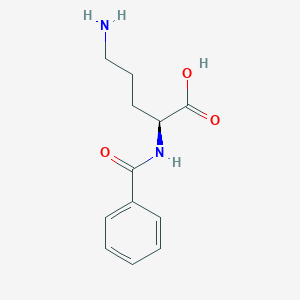

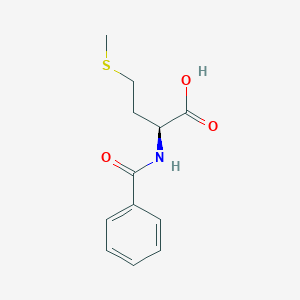

A: Modifications to the aminomalonic acid structure significantly impact its biological activity. For example, esterification of aminomalonic acid with various alcohols, particularly in the context of L-aspartyl-aminomalonic acid diesters, profoundly influences their sweetness potency. []

A: Among the synthesized diesters, the trans-2-methyl-cyclohexyl, methyl diester, the 2,6-dimethyl-cyclohexyl, methyl diester, and the fenchyl, methyl diester stand out with remarkable sweetness exceeding sucrose by factors of 5000, 5000, and 20,000 respectively. [] These findings underscore the significant impact of structural modifications on the taste properties of Ama derivatives.

A: While the exact mechanism remains to be fully elucidated, the structure-taste relationship studies suggest the specific spatial arrangement and hydrophobicity conferred by the C-terminal ester moieties play a crucial role in eliciting the intense sweet taste perception. []

A: Aminomalonic acid's instability, particularly its susceptibility to decarboxylation, poses challenges for its formulation and in vivo applications. [] Research on its prodrugs, specifically the diester and diamide forms, aims to address this limitation by enhancing its stability and bioavailability. []

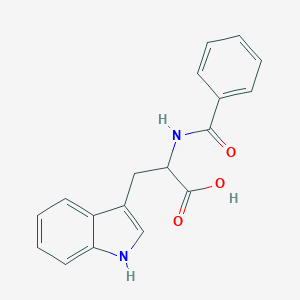

A: Although challenging, the enzymatic synthesis of sweet aminomalonyl dipeptide esters, like (R)-Ama-(S)-Phe-OMe and (R)-Ama-(S)-Phe-OEt, provides a promising avenue for formulating Ama derivatives as sweeteners. [] Overcoming the solubility challenges associated with specific isomers, like Z-(R)-Ama(OBzl)-(S)-Phe-OMe, is crucial for developing stable and practical formulations. []

ANone: The provided abstracts primarily focus on the fundamental chemical and biochemical properties of aminomalonic acid, without explicitly addressing SHE regulations. Given its classification as a research chemical, specific SHE guidelines might not be as extensive compared to commercially available pharmaceuticals.

A: The PK/PD profile of aminomalonic acid, particularly its absorption, distribution, metabolism, and excretion (ADME), is an active area of research. Its instability in biological systems poses a significant challenge to accurately determining its ADME properties. []

A: Studies on rat tissues reveal that L-aspartyl-DL-aminomalonic acid methyl fenchyl diester, a sweet dipeptide derivative, undergoes enzymatic breakdown into L-aspartate, glycine, glutamate, alanine, and fenchyl alcohol. [] This breakdown involves peptidases, esterases, transaminases, and decarboxylases, highlighting the complex metabolic pathways involved in processing Ama-containing compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。